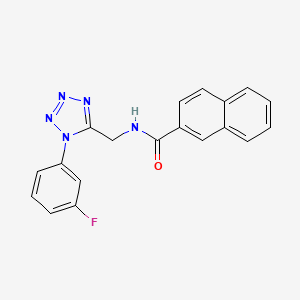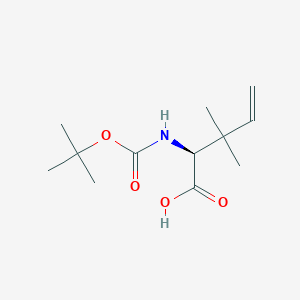![molecular formula C21H23ClN4O2S2 B2826930 4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide CAS No. 338794-34-6](/img/structure/B2826930.png)
4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23ClN4O2S2 and its molecular weight is 463.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Decomposition
Compounds similar to the one , such as sulfamethoxazole, have been studied for their photolability in acidic aqueous solutions, leading to the formation of multiple photoproducts. This characteristic could be relevant for understanding the environmental impact and stability of such compounds (Wei Zhou & D. Moore, 1994).
Antimicrobial Activities
Sulfanilamide-derived 1,2,3-triazole compounds exhibit antibacterial and antifungal activities, indicating potential uses in developing novel treatments for various infections. This aligns with the structural features of the compound , suggesting similar potential applications (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).
Carbonic Anhydrase Inhibition
Aromatic benzenesulfonamides incorporating triazine moieties have been reported to inhibit carbonic anhydrase isozymes, relevant in physiological and pathological processes, including tumor growth. The compound , bearing both sulfonamide and triazole groups, might have similar inhibitory effects (V. Garaj et al., 2005).
Novel Anticancer Agents
Compounds structurally related to the specified chemical have shown promising activity against various human tumor cell lines, highlighting their potential as anticancer agents (J. Sławiński et al., 2012).
Enzyme Inhibition and Molecular Docking
Sulfonamide derivatives incorporating triazine motifs have been evaluated for their enzyme inhibition properties, including carbonic anhydrases, with molecular docking studies aiding in understanding their interaction mechanisms. This suggests potential pharmaceutical applications for similar compounds (E. Havránková et al., 2018).
Herbicide Degradation
Investigations into the degradation pathways of sulfonylurea herbicides, which share structural elements with the compound , provide insights into their environmental fate and decomposition mechanisms (I. Braschi et al., 1997).
Synthesis and Structural Analysis
Research into the synthesis, molecular structure, and tautomerism of sulfonamide-1,2,4-triazine derivatives, similar to the compound , offers valuable information on their chemical properties and potential applications in various fields (D. Branowska et al., 2022).
Propriétés
IUPAC Name |
4-chloro-N-[1-[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]-2-phenylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S2/c1-15(2)14-29-21-24-23-20(26(21)3)19(13-16-7-5-4-6-8-16)25-30(27,28)18-11-9-17(22)10-12-18/h4-12,19,25H,1,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPDZVZICNOEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1C)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)
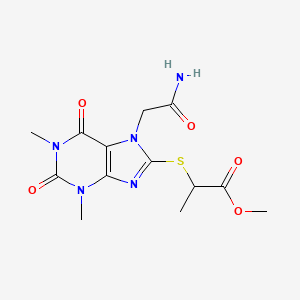
![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)
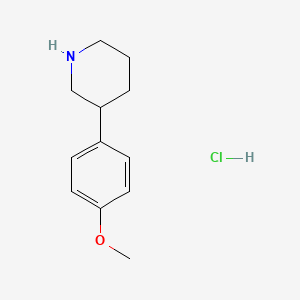
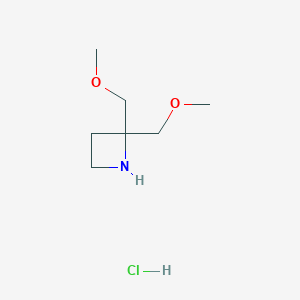
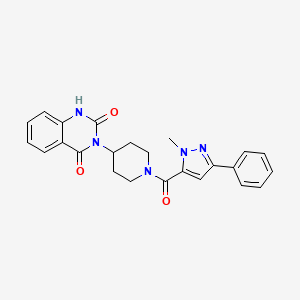
![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)
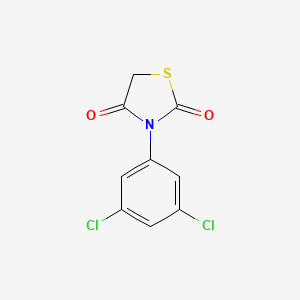
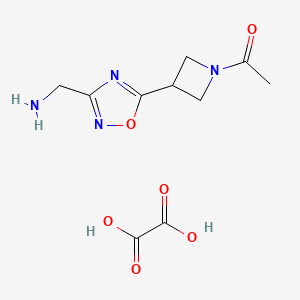
![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)
